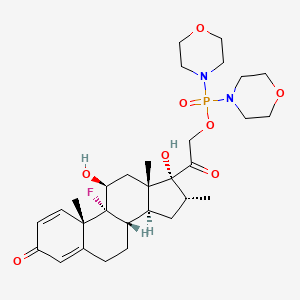
Dexamethasone 23-Dimorpholinophosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dexamethasone 23-Dimorpholinophosphinate: is a synthetic glucocorticoid compound derived from dexamethasone. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is used in various medical and scientific applications due to its ability to modulate immune responses and reduce inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dexamethasone 23-Dimorpholinophosphinate involves the reaction of dexamethasone with morpholine and phosphinic acid. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The compound is then purified using chromatographic techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Dexamethasone 23-Dimorpholinophosphinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols .
Scientific Research Applications
Chemistry: In chemistry, Dexamethasone 23-Dimorpholinophosphinate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations .
Biology: In biology, this compound is used to study the effects of glucocorticoids on cellular processes. It helps researchers understand how these compounds modulate immune responses and inflammation .
Medicine: In medicine, this compound is used to treat a variety of inflammatory and autoimmune conditions. Its potent anti-inflammatory properties make it effective in managing conditions such as rheumatoid arthritis and asthma .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its stability and reactivity make it a valuable component in various manufacturing processes .
Mechanism of Action
Dexamethasone 23-Dimorpholinophosphinate exerts its effects by binding to glucocorticoid receptors in the body. This binding leads to changes in gene expression, resulting in the suppression of inflammatory mediators and immune responses. The compound also decreases capillary permeability and leukocyte migration to sites of inflammation .
Comparison with Similar Compounds
- Dexamethasone 21-Dimorpholinophosphinate
- Prednisolone
- Hydrocortisone
Comparison: Dexamethasone 23-Dimorpholinophosphinate is unique due to its specific chemical structure, which enhances its anti-inflammatory and immunosuppressive properties. Compared to similar compounds, it has a longer duration of action and higher potency, making it more effective in certain medical applications .
Properties
Molecular Formula |
C30H44FN2O8P |
|---|---|
Molecular Weight |
610.6 g/mol |
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-dimorpholin-4-ylphosphoryloxyacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H44FN2O8P/c1-20-16-24-23-5-4-21-17-22(34)6-7-27(21,2)29(23,31)25(35)18-28(24,3)30(20,37)26(36)19-41-42(38,32-8-12-39-13-9-32)33-10-14-40-15-11-33/h6-7,17,20,23-25,35,37H,4-5,8-16,18-19H2,1-3H3/t20-,23+,24+,25+,27+,28+,29+,30+/m1/s1 |
InChI Key |
RNVQHKJBDRJEFZ-KJGWKDEOSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)(N5CCOCC5)N6CCOCC6)O)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)(N5CCOCC5)N6CCOCC6)O)C)O)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


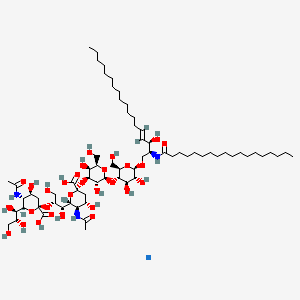
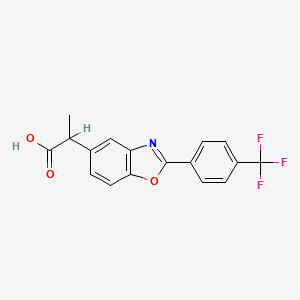
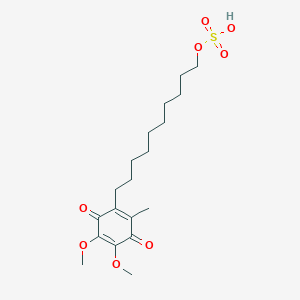
![N-[5-(2-Chlorophenyl)-7-nitro-3H-1,4-benzodiazepin-2-yl]glycine](/img/structure/B13421761.png)
![1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carbonitrile](/img/structure/B13421762.png)
![(2,7-Dimethyl-2,4,6-octatrienylene)bis[triphenylphosphonium Bromide]](/img/structure/B13421763.png)
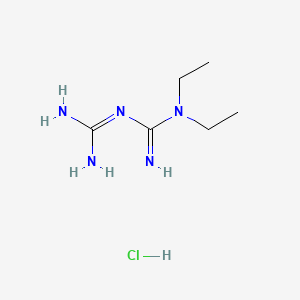
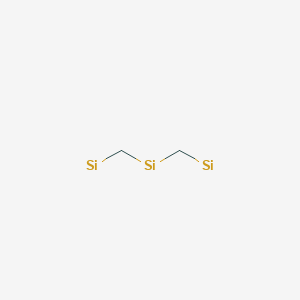
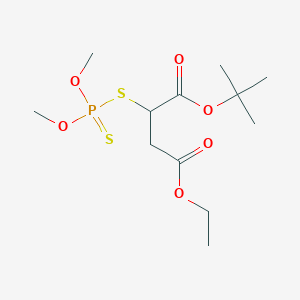

![4-Oxa-1-azabicyclo[4.2.0]octan-8-one, 7-phenyl-, cis-](/img/structure/B13421779.png)
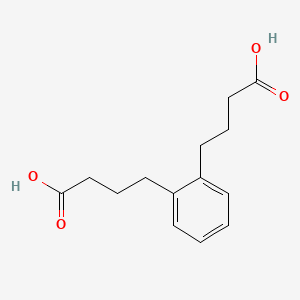
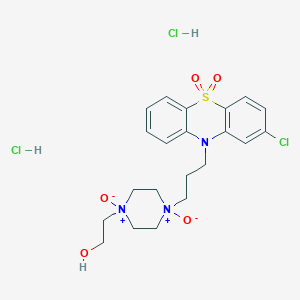
![Bis(2-hydroxyethyl)ammonium bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl] phosphate](/img/structure/B13421801.png)
